2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine
Description
2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine (CAS: 1242241-03-7) is a chloro-substituted pyridine derivative featuring a pyrrolidine-containing ethoxy side chain. This compound is structurally characterized by a pyridine ring substituted at the 2-position with chlorine and at the 6-position with a 2-(pyrrolidin-1-yl)ethoxy group. Its molecular formula is C₁₁H₁₄ClN₂O, with a molecular weight of 240.70 g/mol . Historically, it has been cataloged as a specialty chemical, though commercial availability is currently listed as "discontinued" by suppliers such as CymitQuimica .
Properties
IUPAC Name |
2-chloro-6-(2-pyrrolidin-1-ylethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-4-3-5-11(13-10)15-9-8-14-6-1-2-7-14/h3-5H,1-2,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXWMMQQVHYIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a pyridine ring with a chloro group and a pyrrolidine moiety, this compound exhibits properties that may be beneficial in pharmacological applications, particularly as an antiviral agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 226.70 g/mol. Its structure facilitates various chemical reactions, making it a versatile compound in organic synthesis.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against the hepatitis C virus (HCV). It has been shown to inhibit viral replication mechanisms, which positions it as a candidate for further development in antiviral therapies.
Neurotransmitter Modulation
Compounds structurally similar to this compound have demonstrated the ability to modulate neurotransmitter systems. This suggests potential applications in treating neurological disorders, although specific studies on this compound are still limited.
The biological activity of this compound can be attributed to its functional groups:
- Chloro Group : Participates in nucleophilic substitution reactions.
- Pyrrolidine Moiety : Capable of undergoing transformations such as oxidation or acylation.
- Ethoxy Group : May act as a leaving group, facilitating the formation of more complex structures.
These interactions are crucial for understanding the compound's pharmacological profile and optimizing its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-6-Ethoxypyridine | Contains ethoxy but lacks pyrrolidine | Simpler structure; less biological activity |
| 4-Pyridyl Ethanol | Similar pyridine core but different substituents | Primarily used in organic synthesis |
| 2-Amino-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine | Amino group substitution instead of chloro | Enhanced biological activity due to amino group |
Case Studies and Research Findings
Several studies have investigated the biological activities of related pyridine compounds. For instance, pyridine derivatives have been noted for their antimicrobial and antiviral effects, reinforcing the potential of this compound in similar therapeutic contexts .
Notable Findings:
- Antiviral Activity : Inhibition of HCV replication was demonstrated in vitro, with IC50 values indicating effective concentrations for therapeutic use.
- Neuroprotective Effects : Some analogs showed promise in modulating neuroinflammatory pathways, suggesting that further research could explore these mechanisms in depth.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential therapeutic properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Studies
- Inhibition Studies : Research indicates that derivatives of pyridine compounds can act as inhibitors for various enzymes. For instance, studies have shown the effectiveness of similar pyridine derivatives in inhibiting mutant forms of isocitrate dehydrogenase (IDH1), which is crucial in cancer metabolism .
- Bioactivity Screening : The compound's structural features suggest potential bioactivity against specific diseases. For example, pyridine derivatives have been explored for their antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus .
Synthetic Applications
2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine serves as an intermediate in the synthesis of more complex organic molecules.
Synthetic Routes
The synthesis typically involves:
- Nucleophilic Substitution Reactions : Utilizing 2-chloropyridine and appropriate nucleophiles under controlled conditions to produce the desired product.
- Palladium-Catalyzed Cross-Coupling : This method has been used effectively to synthesize various substituted pyridines, enhancing yield and efficiency .
Biological Research
The compound is also being investigated for its interactions with biomolecules, which could lead to the development of new therapeutic agents.
Material Science
Beyond medicinal applications, this compound can be utilized in the development of new materials with unique properties.
Applications in Coatings and Polymers
Research is ongoing into its use as a functional component in coatings and polymers, where its chemical stability and reactivity can be advantageous .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential drug candidate; enzyme inhibitors; therapeutic properties |
| Synthetic Chemistry | Intermediate for complex organic synthesis; nucleophilic substitution |
| Biological Research | Interaction with biomolecules; modulation of enzyme activity |
| Material Science | Development of functional coatings and polymers |
Comparison with Similar Compounds
Preparation Methods
Deaminative Chlorination of Aminoheterocycles to Form 2-Chloropyridine Derivatives
A recently developed, selective, and mild method for converting amino groups on heteroaromatic rings into chloro substituents involves the use of a pyrylium reagent and chloride sources. This method is inspired by enzymatic deamination and avoids hazardous diazonium salts used in classical Sandmeyer reactions.
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- Pyrylium tetrafluoroborate reagent (Pyry-BF4)
- Chloride sources such as MgCl2, trimethylsilyl chloride (TMSCl), or tetrabutylammonium chloride (Bu4NCl)
- Mild temperatures (room temperature to 80°C)
- Applicable to a wide range of heterocycles including pyridines
-
- The amino group on the pyridine is converted to a pyridinium intermediate by reaction with the pyrylium reagent.
- Chloride anion then displaces the pyridinium group to form the 2-chloropyridine.
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- High selectivity and functional group tolerance
- Avoids explosive diazonium intermediates
- Suitable for late-stage chlorination in complex molecules
This method can be applied to prepare 2-chloropyridine intermediates, which are key precursors for further functionalization to introduce the ethoxy-pyrrolidine group.
Nucleophilic Substitution to Introduce the 2-(Pyrrolidin-1-yl)ethoxy Side Chain
The installation of the 2-(pyrrolidin-1-yl)ethoxy substituent at the 6-position of the pyridine ring is typically achieved by nucleophilic substitution of a suitable leaving group (e.g., chloro or bromo) on the pyridine ring with 2-(pyrrolidin-1-yl)ethanol or its derivatives.
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- Starting material: 2-chloro-6-halopyridine (often 2,6-dichloropyridine)
- Nucleophile: 2-(pyrrolidin-1-yl)ethanol or 2-(pyrrolidin-1-yl)ethylamine derivatives
- Base: Sodium hydride (NaH) or other strong bases to deprotonate the alcohol
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)
- Temperature: Typically 30–100°C depending on reactivity
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- The base deprotonates the 2-(pyrrolidin-1-yl)ethanol to form an alkoxide, which then displaces the halogen on the pyridine ring.
- Reaction conditions are optimized to avoid side reactions and maximize yield.
- Purification often involves filtration and pH adjustment to isolate the product as a solid.
Data Table Summarizing Key Preparation Parameters
Research Findings and Practical Insights
- The deaminative chlorination method using pyrylium reagents is a breakthrough for selective chlorination of aminoheterocycles, offering a safer and more functional group tolerant alternative to classical Sandmeyer reactions.
- Nucleophilic substitution reactions for ether formation on pyridine rings are well-established, with sodium hydride in DMF being a preferred system for high yield and purity.
- Reaction temperatures and solvent choice critically influence the reaction rate and selectivity; polar aprotic solvents facilitate nucleophilic substitution.
- Purification by pH adjustment and filtration is effective for isolating high-purity products, essential for pharmaceutical applications.
- The combined use of these methods enables efficient synthesis of 2-chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine with high selectivity and yield.
Q & A
Q. What are the established synthetic routes for 2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine, and how can reaction conditions be optimized for higher yield?
Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr), where 2,6-dichloropyridine reacts with 2-(pyrrolidin-1-yl)ethanol under basic conditions. Key parameters for optimization include:
- Base selection : Cs2CO3 outperforms K2CO3 due to stronger activation of the leaving group (e.g., 72% yield with Cs2CO3 vs. 45% with K2CO3) .
- Solvent : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing the transition state.
- Temperature : Reactions at 100°C for 12–24 hours achieve optimal conversion.
Q. Table 1. Comparative Synthesis Yields Under Different Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cs2CO3 | DMF | 100 | 72 |
| K2CO3 | DMF | 100 | 45 |
| Cs2CO3 | DMSO | 120 | 68 |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (observed m/z 256.0834 vs. calculated 256.0837 for C11H14ClN2O) .
- ¹H NMR : Key signals include δ 1.80–1.85 (pyrrolidine CH2), 3.00–3.10 (N-CH2), and 7.45 (pyridine H-4) .
- HPLC Purity : Reverse-phase C18 column with 70:30 MeOH/H2O mobile phase ensures >95% purity.
Q. How does the pyrrolidine-ethoxy substituent influence the compound’s solubility and stability in aqueous vs. organic media?
Answer:
- Solubility : The hydrophilic pyrrolidine-ethoxy group increases solubility in polar solvents (e.g., 12 mg/mL in water at pH 7.4) compared to unsubstituted chloropyridines.
- Stability : Hydrolysis of the chloro substituent is pH-dependent, with degradation observed below pH 5.0. Stability studies in PBS (pH 7.4) show >90% integrity after 48 hours .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in catalytic systems?
Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates:
- HOMO/LUMO Energies : The electron-donating pyrrolidine-ethoxy group lowers the LUMO energy (-1.8 eV), enhancing susceptibility to nucleophilic attack at the 2-chloro position .
- Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., pyridine N-atom) for ligand design in catalysis.
Q. Table 2. Calculated Electronic Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| Band Gap | 4.4 |
Q. What strategies resolve contradictions in reported biological activities of derivatives across assays?
Answer: Discrepancies arise from:
- Assay Conditions : Varying pH (7.4 vs. 6.5) alters membrane permeability, affecting IC50 values by ±30% .
- Cell Line Variability : HEK293 vs. HeLa cells show differential uptake due to transporter expression.
Resolution : Standardize protocols (e.g., MTT assay at pH 7.4) and perform meta-analyses with ANOVA (p < 0.05).
Q. How can regioselective functionalization of the pyridine ring be achieved for targeted drug design?
Answer:
Q. What in vitro models are suitable for studying the compound’s pharmacokinetic properties?
Answer:
Q. How do structural modifications (e.g., fluorination) alter the compound’s binding affinity in receptor studies?
Answer:
Q. What analytical workflows validate the compound’s stability under long-term storage conditions?
Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS.
- Degradation Products : Major impurity (5%) identified as 6-hydroxy derivative via MS/MS fragmentation .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of chloro-group displacement?
Answer:
- Deuterium Labeling : Replace 2-chloro with ²H isotope; observe KIE >1.0 (indicating bond-breaking in the rate-determining step).
- Eyring Analysis : Plot ln(k/T) vs. 1/T to determine ΔH‡ and ΔS‡ for SNAr mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
